Phenylbiguanide
Phenylbiguanide
Phenyl biguanide is a member of the class of biguanides that is biguanide in which one of the terminal nitrogen atoms is substituted by a phenyl group. It has a role as a central nervous system drug. It is functionally related to a biguanide.
Brand Name:
Vulcanchem
CAS No.:
102-02-3
VCID:
VC21022121
InChI:
InChI=1S/C8H11N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h1-5H,(H6,9,10,11,12,13)
SMILES:
C1=CC=C(C=C1)N=C(N)N=C(N)N
Molecular Formula:
C8H11N5
Molecular Weight:
177.21 g/mol
Phenylbiguanide
CAS No.: 102-02-3
Cat. No.: VC21022121
Molecular Formula: C8H11N5
Molecular Weight: 177.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Phenyl biguanide is a member of the class of biguanides that is biguanide in which one of the terminal nitrogen atoms is substituted by a phenyl group. It has a role as a central nervous system drug. It is functionally related to a biguanide. |
|---|---|
| CAS No. | 102-02-3 |
| Molecular Formula | C8H11N5 |
| Molecular Weight | 177.21 g/mol |
| IUPAC Name | 1-(diaminomethylidene)-2-phenylguanidine |
| Standard InChI | InChI=1S/C8H11N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h1-5H,(H6,9,10,11,12,13) |
| Standard InChI Key | CUQCMXFWIMOWRP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N=C(N)N=C(N)N |
| Canonical SMILES | C1=CC=C(C=C1)N=C(N)N=C(N)N |
| Melting Point | 143.0 °C |
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